4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorinated benzoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom adds unique properties to the compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the fluorine atom.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection: The major product is 3-fluorobenzoic acid after the removal of the Boc group.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and the formation of a stable carbocation, which is then eliminated .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Similar structure but lacks the fluorine atom.
3-Fluorobenzoic acid: Lacks the Boc protecting group.
4-(tert-Butoxycarbonyl)-2-fluorobenzoic acid: Similar structure with the fluorine atom in a different position.
Uniqueness
4-(tert-Butoxycarbonyl)-3-fluorobenzoic acid is unique due to the combination of the Boc protecting group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(10(14)15)6-9(8)13/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENRTSFIBLMLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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